molecular formula C10H13NO3 B117185 N,3-Dimethoxy-N-methylbenzamide CAS No. 152121-82-9

N,3-Dimethoxy-N-methylbenzamide

Cat. No. B117185
M. Wt: 195.21 g/mol
InChI Key: SUGYJMOLHWZNDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,3-Dimethoxy-N-methylbenzamide” is a chemical compound with the CAS Number: 152121-82-9 . It has a molecular weight of 195.22 .

Scientific Research Applications

Tumor Proliferation Imaging

N,3-Dimethoxy-N-methylbenzamide derivatives have been explored for their potential in imaging tumor proliferation. For instance, a study on the cellular proliferative marker N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) used in PET imaging showed significant correlations with tumor proliferation indicators in patients with various cancers (Dehdashti et al., 2013).

Polymer Chemistry

In the field of polymer chemistry, derivatives like N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide have been synthesized and used in creating redox resins. These resins, after deprotection, showed significant chemical stability and redox capacities, expanding the applications in material sciences (Manecke et al., 1978).

Education in Chemistry

Derivatives of N,3-Dimethoxy-N-methylbenzamide, such as N,N-Diethyl-3-methylbenzamide (DEET), have been used in educational settings to teach synthesis processes in organic chemistry. These studies provide beginner chemists with opportunities to compare different synthetic methods (Habeck et al., 2010).

Metabolic Studies

In metabolic studies, the metabolism of N,N-dimethylbenzamides, which are structurally similar to N,3-Dimethoxy-N-methylbenzamide, has been examined. These studies revealed the formation of N-methylbenzamides and formaldehyde, contributing to our understanding of the metabolic pathways and effects of these compounds (Constantino et al., 1992).

Synthesis and Characterization

Further, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a related compound, was synthesized and characterized, providing insights into its structural motifs suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Sigma-2 Receptor Study

Research on sigma-2 receptor probes used compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, indicating their potential in studying sigma-2 receptors in vitro (Xu et al., 2005).

properties

IUPAC Name

N,3-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-5-4-6-9(7-8)13-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGYJMOLHWZNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566313
Record name N,3-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-Dimethoxy-N-methylbenzamide

CAS RN

152121-82-9
Record name N,3-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-Dimethoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N,3-Dimethoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N,3-Dimethoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N,3-Dimethoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N,3-Dimethoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N,3-Dimethoxy-N-methylbenzamide

Citations

For This Compound
9
Citations
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
C Bourne, S Roy, JL Wiley, BR Martin… - Bioorganic & medicinal …, 2007 - Elsevier
The structure–activity relationship (SAR) of the end pentyl chain in anandamide (AEA) has been established to be very similar to that of Δ 9 -tetrahydrocannabinol (Δ 9 -THC). In order to …
Number of citations: 27 www.sciencedirect.com
K Grammatoglou, A Jirgensons - The Journal of Organic …, 2022 - ACS Publications
1N-PMB-protected tetrazole undergoes C–H deprotonation with the turbo Grignard reagent, providing a metalated intermediate with increased stability. This can be used for the reaction …
Number of citations: 3 pubs.acs.org
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Increased phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer, spurring intensive efforts to develop new cancer therapeutics that target this …
Number of citations: 29 pubs.acs.org
G Ali - 2021 - uh-ir.tdl.org
This dissertation exhibits an efficient synthetic strategy for the synthesis of an 8-aryloxy aporphine model substrate as well as the first total syntheses of gymnothespirolignans B and C …
Number of citations: 0 uh-ir.tdl.org
R Krishnamoorthy, SQ Lam, CM Manley… - The Journal of Organic …, 2010 - ACS Publications
A simple protocol for the synthesis of Weinreb benzamides and α,β-unsaturated Weinreb amides through a palladium-catalyzed cross-coupling reaction between organoboronic acids …
Number of citations: 38 pubs.acs.org
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
The diverse ways of obtaining 268 hydroxy-ketones and derivatives are described. Characterization data: Chemical name, Chemical Abstracts Service Registry Number (CAS-RN), …
Number of citations: 0 link.springer.com
V Sarli, S Huemmer, N Sunder‐Plassmann… - …, 2005 - Wiley Online Library
Human Eg5 is a mitotic kinesin that is essential for bipolar spindle formation and maintenance during mitosis. Recently, the discovery of compounds that inhibit Eg5 and cause mitotic …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.